![molecular formula C19H21NO4S B6413254 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% CAS No. 1262008-59-2](/img/structure/B6413254.png)
5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%
Descripción general
Descripción
5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid (5-MPSA) is a synthetic compound that has been used in scientific research for its various properties and applications. 5-MPSA is a white crystalline solid that is soluble in water and has a molecular weight of 338.4 g/mol. It has a melting point of around 128 °C, and a boiling point of around 300 °C. 5-MPSA has been found to be an effective reagent in organic synthesis, as well as in the synthesis of various pharmaceuticals. In addition, 5-MPSA has been studied for its potential use as an anti-inflammatory agent, an analgesic, and an anti-cancer agent.
Aplicaciones Científicas De Investigación
5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used as a reagent in organic synthesis for the synthesis of various pharmaceuticals. It has also been studied for its potential use as an anti-inflammatory agent, an analgesic, and an anti-cancer agent. Studies have shown that 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. In addition, 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been found to inhibit the growth of various cancer cell lines in vitro, suggesting that it may have potential therapeutic applications in the treatment of cancer.
Mecanismo De Acción
5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. Studies have shown that 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a potent inhibitor of COX-2, and that it can reduce the production of prostaglandins in vitro. In addition, 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been found to inhibit the growth of various cancer cell lines in vitro, suggesting that its mechanism of action may involve the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
Studies have shown that 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. In addition, 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been found to inhibit the growth of various cancer cell lines in vitro, suggesting that it may have potential therapeutic applications in the treatment of cancer. 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has also been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in lab experiments include its relatively low cost and availability, as well as its ability to inhibit the growth of various cancer cell lines in vitro. However, the use of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in laboratory experiments is limited by its potential toxicity, as well as its potential to interfere with other medications or treatments.
Direcciones Futuras
The potential applications of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in the treatment of various diseases and conditions are still being explored. Future studies should focus on determining the optimal dosage and administration of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% for the treatment of various diseases and conditions. In addition, further research should be conducted to investigate the potential side effects of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% and to determine the mechanism of action of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in vivo. Finally, research should be conducted to explore the potential use of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% in the treatment of other diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Métodos De Síntesis
5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-piperidin-1-ylsulfonylbenzoic acid with 5-methylbenzoic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%, which can then be isolated by recrystallization from a suitable solvent. Another method involves the reaction of 4-piperidin-1-ylsulfonylbenzoic acid with 5-methylbenzaldehyde in the presence of a base such as potassium carbonate. This reaction yields 5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%, which can then be isolated by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
5-methyl-2-(4-piperidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14-5-10-17(18(13-14)19(21)22)15-6-8-16(9-7-15)25(23,24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZRSSQOQWIEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692372 | |
| Record name | 4-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1262008-59-2 | |
| Record name | 4-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



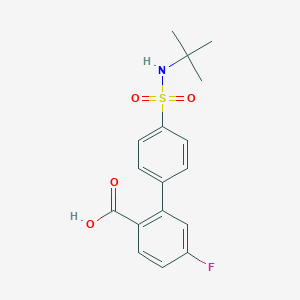

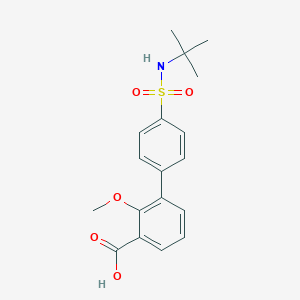


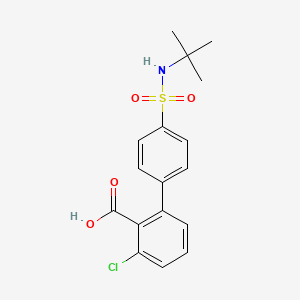
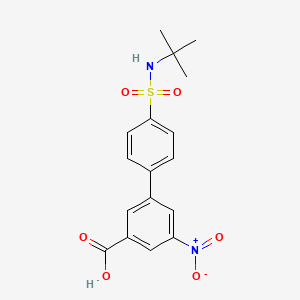
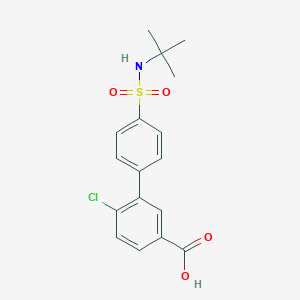
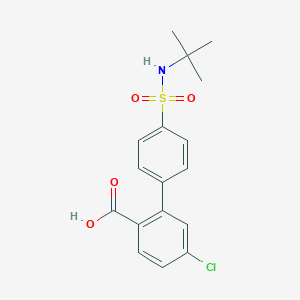

![2-Methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413249.png)

![3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413255.png)
![3-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413264.png)